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Compound of Interest

Compound Name: 2,4,6-Tribromoaniline

Cat. No.: B120722

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,4,6-Tribromoaniline, a
versatile intermediate in pharmaceutical synthesis. The document details its synthesis,
physicochemical properties, and a primary application as an antimicrobial agent, supported by
experimental protocols and data.

Introduction

2,4,6-Tribromoaniline is a halogenated aromatic amine that serves as a crucial building block
in the synthesis of various organic molecules.[1][2] Its reactive amino group and the presence
of three bromine atoms on the benzene ring make it a valuable precursor for introducing a
tribromophenyl moiety into larger, more complex structures. This intermediate is utilized in the
development of pharmaceuticals, agrochemicals, and fire-retardant materials.[1][2] In the
pharmaceutical context, it is not only a synthetic intermediate but also exhibits intrinsic
biological activity.

Physicochemical Properties and Data

2,4,6-Tribromoaniline is a white to off-white crystalline solid.[3] A summary of its key
physicochemical properties is presented in Table 1.

Table 1. Physicochemical Properties of 2,4,6-Tribromoaniline

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b120722?utm_src=pdf-interest
https://www.benchchem.com/product/b120722?utm_src=pdf-body
https://www.benchchem.com/product/b120722?utm_src=pdf-body
https://www.researchgate.net/publication/376957231_Synthesis_Characterization_and_Study_of_Antimicrobial_Activity_of_246-Tribromoaniline
https://en.wikipedia.org/wiki/2,4,6-Tribromoaniline
https://www.researchgate.net/publication/376957231_Synthesis_Characterization_and_Study_of_Antimicrobial_Activity_of_246-Tribromoaniline
https://en.wikipedia.org/wiki/2,4,6-Tribromoaniline
https://www.benchchem.com/product/b120722?utm_src=pdf-body
https://ijcrt.org/papers/IJCRT2305167.pdf
https://www.benchchem.com/product/b120722?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Property Value Reference(s)
Molecular Formula CeHaBrsN [2]
Molecular Weight 329.81 g/mol [2]
Melting Point 120-122 °C [3]
Boiling Point 300 °C [2]
Appearance WTidte to off-white crystalline 3]

soli

Insoluble in water; Soluble in
N ethanol, methanol, ether,
Solubility [3]
chloroform, benzene, and

acetic acid.

Synthesis of 2,4,6-Tribromoaniline

The most common and straightforward synthesis of 2,4,6-Tribromoaniline is through the
electrophilic bromination of aniline. The strong activating effect of the amino group directs the
bromine atoms to the ortho and para positions, leading to trisubstitution.[4]

Aniline in
Glacial Acetic Acid

Electrophilic Precipitation Filtration and 2,4,6-Tribromoaniline Recrystallization = =
> Washing i (Crude Product) (from Ethanol) BesRateglbipreaniine
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Figure 1: General workflow for the synthesis of 2,4,6-Tribromoaniline.

Experimental Protocol: Synthesis of 2,4,6-
Tribromoaniline from Aniline
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This protocol is adapted from established laboratory procedures for the bromination of aniline.

[3][5]

Materials:

Aniline (5 mL)

Glacial Acetic Acid (50 mL)

Bromine (8 mL)

Ethanol (90%) for recrystallization

Distilled water

Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, Buchner funnel)

Magnetic stirrer and stir bar

Ice bath

Procedure:

In a 250 mL round-bottom flask, dissolve 5 mL of aniline in 20 mL of glacial acetic acid with
continuous stirring.

Cool the flask in an ice bath to maintain a low temperature during the reaction.

In a separate beaker, carefully prepare a solution of 8 mL of bromine in 30 mL of glacial
acetic acid.

Transfer the bromine solution to a dropping funnel and add it dropwise to the aniline solution
over a period of 30-40 minutes with constant stirring. Maintain the temperature of the
reaction mixture below 10 °C.

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
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» Pour the reaction mixture into a beaker containing approximately 400 mL of cold water. A
white precipitate of 2,4,6-Tribromoaniline will form.

o Collect the crude product by vacuum filtration using a Buchner funnel and wash the
precipitate with cold water to remove any unreacted starting materials and acid.

e Recrystallize the crude product from 90% ethanol to obtain pure, needle-shaped crystals of
2,4,6-Tribromoaniline.

Dry the purified product and determine the yield and melting point.

Expected Yield: The typical yield for this reaction is in the range of 85-95%.

Application in Pharmaceutical Synthesis:
Antimicrobial Activity

2,4,6-Tribromoaniline itself has demonstrated antimicrobial properties, making it a compound
of interest for the development of new antimicrobial agents.[3] Its mechanism is believed to
involve the disruption of microbial metabolic processes.[3]

2,4.6-Tribromoaniline

@n of Metabolic @

Inhibition of Microbial Growth

Escherichia coli Staphylococcus aureus
(Gram-negative) (Gram-positive)
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Figure 2: Logical relationship of 2,4,6-Tribromoaniline's antimicrobial action.

Experimental Protocol: Antimicrobial Susceptibility
Testing (Cup-Plate Method)

This protocol describes the determination of the antimicrobial activity of 2,4,6-Tribromoaniline
using the agar well diffusion (cup-plate) method.[3]

Materials:

e Pure 2,4,6-Tribromoaniline

e Nutrient agar medium

o Cultures of Escherichia coli and Staphylococcus aureus
o Sterile Petri dishes

 Sterile cork borer (or well cutter)

» Micropipettes

e |ncubator

Solvent (e.g., Benzene, Methanol)

Procedure:

Prepare nutrient agar plates and allow them to solidify under sterile conditions.

Prepare standardized inoculums of E. coli and S. aureus.

Spread the bacterial inoculums evenly over the surface of the agar plates.

Using a sterile cork borer, create uniform wells (cups) in the agar.

Prepare solutions of 2,4,6-Tribromoaniline at various concentrations in a suitable solvent.
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o Carefully pipette a fixed volume (e.g., 100 pL) of each concentration of the 2,4,6-
Tribromoaniline solution into the wells. A well containing only the solvent serves as a

negative control.
 Incubate the plates at 37 °C for 24 hours.

» After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of 2,4,6-Tribromoaniline against E. coli and S. aureus is summarized
in Table 2.

Table 2: Zone of Inhibition (mm) of 2,4,6-Tribromoaniline

. . . Zone of Inhibition
Microorganism Concentration T Reference
mm

Data indicates
o ) Specific concentration  comparable activity to
Escherichia coli ) . [3]
in Benzene/Methanol the solvent alone in

the cited study.

Data indicates better
Staphylococcus Specific concentration  results against S. 3]

aureus in Benzene/Methanol aureus than E. coli in
the cited study.

Note: The referenced study indicates antimicrobial activity but provides qualitative comparisons
rather than specific zone of inhibition measurements in millimeters. The original paper should
be consulted for detailed results.[3]

Future Perspectives

While 2,4,6-Tribromoaniline has established utility, its role as a precursor for more complex,
targeted pharmaceuticals is an area of ongoing research. The synthesis of novel derivatives by
modifying the amino group or through substitution reactions of the bromine atoms can lead to
new classes of bioactive molecules. For instance, its use as a precursor in the synthesis of
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marine alkaloids or other natural product analogues presents a promising avenue for drug
discovery.[6]

Conclusion

2,4,6-Tribromoaniline is a readily synthesized and versatile intermediate with direct
applications as an antimicrobial agent. The protocols provided herein offer a foundation for its
preparation and biological evaluation. For drug development professionals, this compound
represents a valuable starting point for the synthesis of novel halogenated pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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